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molecular formula C7H5BrF3NO B8809633 2-Bromo-6-(2,2,2-trifluoroethoxy)pyridine

2-Bromo-6-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8809633
M. Wt: 256.02 g/mol
InChI Key: LXODSNMLYAMXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557121B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.93 g, 23 mmol) was added to a solution of 2,6-dibromopyridine (5 g, 21 mmol) in N,N-dimethylformamide (10 mL) and the mixture was allowed to stir for 10 minutes. 2,2,2-Trifluoroethanol (2.53 g, 25.2 mmol) was then added and the mixture was heated at 60° C. for 90 minutes. The reaction mixture was then partitioned between water and ethyl acetate and the layers were separated. The organic layer was washed with a further volume of water, dried over magnesium sulfate and concentrated in vacuo to give a liquid residue. Purification of the liquid by column chromatography on silica gel, eluting with petroleum ether (60-80):dichloromethane, 99:1, afforded the title compound as a white liquid in 80% yield, 4.3 g.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[N:5]=1.[F:11][C:12]([F:16])([F:15])[CH2:13][OH:14]>CN(C)C=O>[Br:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:14][CH2:13][C:12]([F:16])([F:15])[F:11])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with a further volume of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a liquid residue
CUSTOM
Type
CUSTOM
Details
Purification of the liquid by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with petroleum ether (60-80)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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